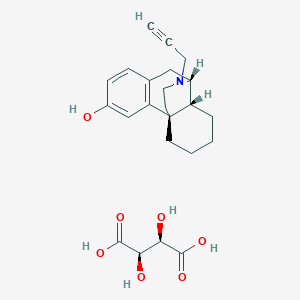

(-)-17-(2-Propynyl)morphinan-3-ol tartrate

Description

Properties

CAS No. |

63868-30-4 |

|---|---|

Molecular Formula |

C23H29NO7 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C19H23NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h1,6-7,13,16,18,21H,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 |

InChI Key |

POXLPJJPQCGJHL-ZTMWJVNESA-N |

Isomeric SMILES |

C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The synthesis often begins with levorphanol tartrate or its free base form, which can be demethylated to norlevorphanol, exposing the 3-hydroxyl group for further modification.

- Demethylation is typically achieved using hydrobromic acid or other acidic conditions under reflux, followed by neutralization and purification steps.

Alkylation at the 17-Position

- The 17-position alkylation involves nucleophilic substitution reactions where the free amine or hydroxyl group at position 17 is alkylated with a propargyl bromide or related alkylating agent.

- Catalytic systems such as palladium-catalyzed Buchwald-Hartwig amination have been employed for related morphinan derivatives to introduce various substituents at the 17-position with high regio- and stereoselectivity.

- Typical reagents include:

Functional Group Transformations

- The 3-hydroxyl group is often protected or modified during intermediate steps to prevent side reactions.

- Ortho-formylation and subsequent reduction steps have been reported for related morphinan derivatives to introduce functional groups that can be further transformed into the desired hydroxyl or amine functionalities.

Salt Formation

- The final step involves conversion of the free base to the tartrate salt by reaction with tartaric acid.

- This step improves the compound’s solubility and stability, which is critical for pharmaceutical applications.

- The salt formation is typically performed by dissolving the free base in an appropriate solvent (e.g., ethanol or water), adding tartaric acid, and isolating the crystalline tartrate salt by filtration and drying.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Demethylation | Hydrobromic acid, reflux, aqueous workup | Norlevorphanol intermediate |

| 2 | Alkylation at 17-position | Propargyl bromide, Pd catalyst, base | Introduction of 2-propynyl group |

| 3 | Functional group modification | Ortho-formylation, reduction | Hydroxyl group at 3-position |

| 4 | Salt formation | Tartaric acid, solvent, crystallization | (-)-17-(2-Propynyl)morphinan-3-ol tartrate salt |

Research Findings and Yields

- Alkylation reactions using palladium-catalyzed coupling typically yield moderate to good yields (50-80%) depending on reaction conditions and substrate purity.

- Demethylation under hydrobromic acid reflux conditions can achieve yields around 70-85% for norlevorphanol intermediates.

- Salt formation with tartaric acid generally proceeds with high efficiency and purity, yielding crystalline products suitable for pharmaceutical use.

Analytical and Purification Techniques

- Purification of intermediates and final products is commonly achieved by recrystallization, chromatography, and pH adjustment techniques.

- Characterization includes NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

- Crystallization conditions for the tartrate salt are optimized to avoid polymorph formation and ensure batch-to-batch consistency.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Demethylation | 48% HBr, reflux, aqueous workup | Converts levorphanol to norlevorphanol |

| Alkylation | Propargyl bromide, Pd2(dba)3, dppf, NaOtBu | Pd-catalyzed Buchwald-Hartwig amination |

| Functionalization | MgCl2-Et3N, paraformaldehyde, reduction | Ortho-formylation and reduction steps |

| Salt formation | Tartaric acid, ethanol/water, crystallization | Produces tartrate salt form |

Chemical Reactions Analysis

Types of Reactions

(-)-17-(2-Propynyl)morphinan-3-ol tartrate: can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride could be used.

Substitution: Nucleophilic substitution reactions could be performed using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Profile

Research indicates that (-)-17-(2-Propynyl)morphinan-3-ol tartrate interacts with opioid receptors, particularly the mu-opioid receptor (MOR). Its biological activity suggests significant analgesic properties, although detailed binding affinities and mechanisms are still under investigation .

Key Biological Activities

- Analgesic Effects : The compound shows promise as an analgesic, potentially offering pain relief comparable to established opioids.

- Neurological Applications : Given its interaction with opioid receptors, it may also be beneficial in treating various neurological disorders .

Synthesis and Chemical Properties

The synthesis of (-)-17-(2-Propynyl)morphinan-3-ol tartrate typically involves multi-step organic reactions. The tartrate salt form is crucial for enhancing solubility and stability during pharmaceutical development.

Synthesis Overview

- Starting Materials : Morphinan derivatives.

- Key Reaction Steps :

- Formation of the propynyl group.

- Hydroxylation at the 3-position.

- Salt formation with tartaric acid to yield the tartrate salt.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of (-)-17-(2-Propynyl)morphinan-3-ol tartrate compared to other morphinan derivatives:

| Compound | Structure Characteristics | Primary Use |

|---|---|---|

| (-)-17-(2-Propynyl)morphinan-3-ol tartrate | Morphinan backbone with propynyl group | Potential analgesic |

| Morphine | Natural alkaloid from opium | Pain relief |

| Codeine | Methylated morphine derivative | Pain relief, cough suppressant |

| Naloxone | Opioid antagonist | Opioid overdose treatment |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of similar morphinan derivatives, providing insights into their potential applications:

- Pain Management : Research on morphine has shown that opioids can effectively manage pain but may lead to adverse effects such as addiction. Studies indicate that (-)-17-(2-Propynyl)morphinan-3-ol tartrate could offer a safer alternative due to its distinct binding profile .

- Neurological Disorders : Investigations into opioid receptors suggest that compounds like (-)-17-(2-Propynyl)morphinan-3-ol tartrate may help in managing conditions such as neuropathic pain and other neurological disorders by modulating receptor activity .

- Cancer Pain Management : Some studies have indicated that opioids can influence tumor growth; however, compounds like (-)-17-(2-Propynyl)morphinan-3-ol tartrate , which may have different receptor interactions, could mitigate these effects while still providing analgesia .

Mechanism of Action

The mechanism of action of (-)-17-(2-Propynyl)morphinan-3-ol tartrate would involve its interaction with specific molecular targets, such as receptors or enzymes. The propynyl group might influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Differences

The 17-position substituent defines critical variations in receptor binding and activity among morphinan derivatives:

Structural Implications :

- Tartrate salts improve aqueous solubility, as seen in levorphanol (water solubility: ~5 mg/mL) and levallorphan .

Pharmacological and Clinical Profiles

Levorphanol Tartrate

- Activity : Full μ-opioid receptor agonist with additional NMDA receptor antagonism; used for severe pain .

- Pharmacokinetics : Oral bioavailability ~70%; half-life 11–16 hours .

- Stability : Stable in weak acidic conditions (pH 3–5.5) due to tartrate formulation .

Butorphanol Tartrate

- Activity : Mixed μ-agonist/antagonist and κ-agonist; used for migraine and postoperative pain .

- Key Feature : Lower abuse liability compared to full agonists due to partial activity .

Levallorphan Tartrate

- Activity : Primarily μ-opioid antagonist; used to reverse opioid-induced respiratory depression .

- Structural Note: The allyl group reduces agonist efficacy, favoring antagonist effects .

(-)-17-(2-Propynyl)morphinan-3-ol tartrate (Hypothesized)

- Predicted Activity : The propynyl group may enhance μ-receptor affinity while reducing κ- or δ-selectivity, based on steric and electronic effects.

- Potential Applications: Analgesia with modified side-effect profiles (e.g., reduced respiratory depression).

Stability and Formulation Considerations

- Tartrate Salts : All compared compounds utilize tartrate to stabilize the tertiary amine, ensuring prolonged shelf life and compatibility with injectable formulations .

- pKa Influence: Butorphanol tartrate’s weak acidity (pKa 9.86) ensures stability in pH 3–5.5 solutions, a trait likely shared by the propynyl analog .

Regulatory and Industrial Perspectives

- Scheduling: Levorphanol and butorphanol are Schedule II/IV controlled substances in the U.S., while levallorphan is less restricted .

- Synthesis Challenges: The propynyl group may require specialized synthetic routes (e.g., Sonogashira coupling), contrasting with allyl or methyl substitutions .

Biological Activity

(-)-17-(2-Propynyl)morphinan-3-ol tartrate is a morphinan derivative notable for its potential therapeutic applications, particularly in pain management and neurological disorders. This compound features a propynyl group at the 17-position and a hydroxyl group at the 3-position of the morphinan skeleton, which enhances its pharmacological properties. The tartrate salt form improves its solubility and stability, making it suitable for pharmaceutical formulations.

Research indicates that (-)-17-(2-Propynyl)morphinan-3-ol tartrate interacts with opioid receptors, particularly the mu-opioid receptor (MOR). This interaction is crucial for its analgesic effects. Preliminary studies suggest that this compound may have significant binding affinity to MOR, although specific binding affinities and mechanisms are still under investigation .

Biological Effects

The biological effects of (-)-17-(2-Propynyl)morphinan-3-ol tartrate include:

- Analgesic Activity : The compound exhibits significant analgesic properties, making it a candidate for pain relief therapies.

- Neurological Implications : Its interaction with opioid receptors suggests potential applications in treating various neurological disorders.

Comparative Analysis with Other Opioids

To understand the unique properties of (-)-17-(2-Propynyl)morphinan-3-ol tartrate , it is useful to compare it with other known opioids:

| Compound | Structure Characteristics | Primary Use |

|---|---|---|

| (-)-17-(2-Propynyl)morphinan-3-ol tartrate | Morphinan backbone with propynyl group | Potential analgesic |

| Morphine | Natural alkaloid from opium | Pain relief |

| Codeine | Methylated morphine derivative | Pain relief, cough suppressant |

| Naloxone | Opioid antagonist | Opioid overdose treatment |

The structural modifications in (-)-17-(2-Propynyl)morphinan-3-ol tartrate may confer distinct pharmacological properties compared to these established compounds.

Case Studies

- Analgesic Efficacy : In preclinical studies, (-)-17-(2-Propynyl)morphinan-3-ol tartrate demonstrated analgesic effects comparable to morphine but with reduced side effects such as constipation and respiratory depression. These findings suggest that this compound could offer a safer alternative in pain management .

- MOR Interaction Studies : A study investigating various morphinan derivatives found that modifications at the 17-position significantly influenced binding affinity to MOR. The results indicated that (-)-17-(2-Propynyl)morphinan-3-ol tartrate had enhanced binding compared to traditional opioids, highlighting its potential as a novel analgesic agent .

The synthesis of (-)-17-(2-Propynyl)morphinan-3-ol tartrate typically involves several steps, including:

- Formation of the morphinan skeleton.

- Introduction of the propynyl group at the 17-position.

- Conversion into the tartrate salt for improved solubility.

These methods are essential for producing the compound in laboratory settings and can vary based on desired yield and purity .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (-)-17-(2-Propynyl)morphinan-3-ol tartrate, and how do they influence experimental design in pharmacological studies?

- Methodological Answer : Key properties include water solubility (5 mg/mL), optical activity ([α]²²/D −35°, c = 0.38 in H₂O), and HPLC purity (≥98%) . These parameters are critical for dose formulation in in vivo studies and solubility-dependent assays (e.g., receptor binding). For stability testing, monitor degradation under varying pH and temperature, referencing USP protocols for related morphinan derivatives .

Q. Which opioid receptors does (-)-17-(2-Propynyl)morphinan-3-ol tartrate target, and what experimental approaches validate these interactions?

- Methodological Answer : The compound interacts with μ-opioid (OPRM1) and δ-opioid (OPRD1) receptors, as inferred from structural analogs like levallorphan tartrate . Validate using radioligand displacement assays with [³H]-DAMGO (μ-selective) and [³H]-DPDPE (δ-selective). Competitive binding curves and IC₅₀ calculations are essential for affinity comparisons .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for 17-substituted morphinan derivatives be reconciled?

- Methodological Answer : Conflicting SAR data (e.g., cyclopropylmethyl vs. propenyl substituents) may arise from stereochemical or receptor subtype selectivity differences . Resolve via:

- Molecular docking : Simulate binding poses using μ- and δ-opioid receptor crystal structures (PDB IDs: 4DKL, 6DDF).

- Functional assays : Compare cAMP inhibition (Gi-coupled) and β-arrestin recruitment (biased signaling) across analogs .

Q. What experimental design optimizes HPLC methods for quantifying impurities in (-)-17-(2-Propynyl)morphinan-3-ol tartrate?

- Methodological Answer : Apply Quality-by-Design (QbD) principles:

- Factors : Mobile phase pH (2.5–3.5), acetonitrile ratio (10–20%), column temperature (25–35°C).

- Response : Resolution between 3,14-dihydroxymorphinan (RRT 0.3%) and butorphanol tartrate (RRT 0.7%) .

- Design : Box-Behnken design with ANOVA to identify critical factors. Validate robustness via intermediate precision (RSD < 2%) .

Q. How does the 2-propynyl substituent at position 17 influence metabolic stability compared to cyclobutylmethyl or propenyl analogs?

- Methodological Answer : The electronegative propynyl group may reduce CYP3A4-mediated metabolism. Compare in vitro microsomal stability:

- Incubation : Human liver microsomes (1 mg/mL) with NADPH (1 mM), quantify parent compound via LC-MS/MS.

- Kinetics : Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and half-life (t₁/₂). Reference cyclorphan (17-cyclopropylmethyl) and butorphan (17-cyclobutylmethyl) as controls .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities for morphinan-3-ol derivatives?

- Methodological Answer : Variability may stem from assay conditions (e.g., membrane vs. whole-cell systems). Standardize protocols:

- Membrane preparation : Use HEK293 cells stably expressing OPRM1/OPRD1.

- Normalization : Express affinity (Kᵢ) relative to a common reference ligand (e.g., naloxone). Cross-validate with functional assays (e.g., GTPγS binding) .

Q. What strategies resolve inconsistencies in synthetic yields of 17-alkynyl morphinan derivatives?

- Methodological Answer : Low yields may result from steric hindrance during Sonogashira coupling. Optimize via:

- Catalyst : Pd(PPh₃)₂Cl₂/CuI with piperidine base.

- Temperature : 60–80°C in THF/Et₃N (3:1). Monitor intermediates by ¹H NMR to identify side reactions (e.g., alkyne dimerization) .

Methodological Tables

Table 1 : Key Physicochemical Properties of (-)-17-(2-Propynyl)morphinan-3-ol Tartrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₁NO₇ | |

| Molecular Weight | 433.49 g/mol | |

| Optical Rotation | [α]²²/D −35° (c = 0.38, H₂O) | |

| Solubility (H₂O) | 5 mg/mL | |

| HPLC Purity | ≥98% |

Table 2 : Example HPLC Method Parameters for Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | Phosphate buffer (pH 3.0):ACN (85:15) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 220 nm | |

| Critical Impurities | 3,14-Dihydroxymorphinan (0.3%), Butorphanol (0.7%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.